1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole, also known as omeprazole, is a proton pump inhibitor (PPI) drug used to treat gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. Omeprazole works by reducing the amount of acid produced by the stomach, which helps to relieve symptoms such as heartburn, acid reflux, and stomach pain.
Wirkmechanismus
Omeprazole works by irreversibly binding to the proton pump in the parietal cells of the stomach, which reduces the production of gastric acid. The proton pump is responsible for the final step in the production of gastric acid, and by inhibiting this pump, 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole effectively reduces the amount of acid produced by the stomach.
Biochemical and Physiological Effects
Omeprazole has been shown to have several biochemical and physiological effects. In addition to reducing the production of gastric acid, 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole has also been shown to inhibit the growth of Helicobacter pylori, a bacterium that is commonly associated with peptic ulcer disease. Omeprazole has also been shown to increase the pH of the stomach, which can lead to changes in the gut microbiota.
Vorteile Und Einschränkungen Für Laborexperimente
Omeprazole has several advantages as a tool in scientific research. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the effects of PPIs on gastric acid secretion and other physiological processes. However, 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole also has some limitations. It is a relatively expensive drug, which can make it difficult to use in large-scale experiments. Additionally, 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body over long periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole. One area of interest is the role of 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole in the gut microbiota. Omeprazole has been shown to increase the pH of the stomach, which can lead to changes in the gut microbiota. Further research is needed to understand the long-term effects of these changes on gut health. Another area of interest is the potential use of 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole as a therapeutic agent in other disease states, such as cancer. Omeprazole has been shown to have anti-tumor effects in some preclinical studies, and further research is needed to understand the potential clinical applications of these findings.
Synthesemethoden
Omeprazole is synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the reaction of o-phenylenediamine with 2-chlorobenzyl chloride to form 2-(2-chlorobenzyl)benzimidazole. This compound is then reacted with isopropylmagnesium chloride to form 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole, which is the final product.
Wissenschaftliche Forschungsanwendungen
Omeprazole has been extensively studied for its therapeutic applications in the treatment of acid-related disorders. In addition to its clinical use, 1-(2-chlorobenzyl)-2-isopropyl-1H-benzimidazole has also been used as a tool in scientific research to study the mechanisms of acid secretion in the stomach and the effects of PPIs on gastric acid secretion.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c1-12(2)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIGPIGWTGDREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.